N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine
CAS No.:
Cat. No.: VC15478521
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3O2 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine |
| Standard InChI | InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2 |
| Standard InChI Key | XLGJONGCVYYHRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine belongs to the class of halogenated nitroaromatic diamines. Its molecular structure (Fig. 1) comprises:
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A phenyl ring with substituents at positions 2 (chloro) and 6 (nitro).
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A propane-1,3-diamine chain () attached to the phenyl ring.
The presence of electron-withdrawing groups (nitro) and electron-donating groups (amine) creates a polarized electronic environment, influencing its reactivity.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 266.124 g/mol | |
| CAS Registry Number | 473566-54-0 | |
| IUPAC Name | N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine typically involves a multi-step process:
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Nitration of 2-chloroaniline:
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2-Chloroaniline undergoes nitration with concentrated nitric acid () and sulfuric acid () at 0–5°C to yield 2-chloro-6-nitroaniline.
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Key condition: Temperature control to prevent over-nitration.
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Diamine coupling:
Table 2: Reaction conditions and yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | , 0–5°C | 65–75 |
| Diamine coupling | 1,3-Diaminopropane, , reflux | 50–60 |
Physicochemical Properties
Spectral Data
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IR spectroscopy:
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Peaks at 1520 cm (asymmetric stretch) and 1340 cm (symmetric stretch).
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N–H stretches observed at 3300–3500 cm.
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NMR spectroscopy:
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photoreactivity.
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective reactions:
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Sulfonation: Concentrated at 100°C introduces sulfonic acid groups at position 4.
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Halogenation: Bromine () in acetic acid adds bromine at position 4, yielding tetra-substituted derivatives.
Amine Functionalization
The primary amine group participates in:
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Acylation: Reacts with acetyl chloride () to form amides.
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Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .
| Compound | IC (nM) | Target |
|---|---|---|
| N1-(2-Cl-6-NO-Ph)-propanediamine | 120 ± 15 | 5-HTR |
| N-(4-Nitrophenyl)-propanediamine | 450 ± 30 | 5-HTR |
Comparative Analysis with Structural Analogs
N-(4-Nitrophenyl)propane-1,3-diamine
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